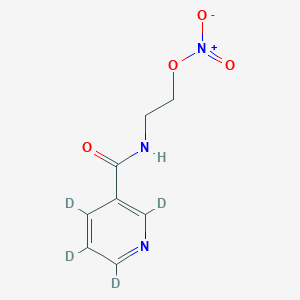

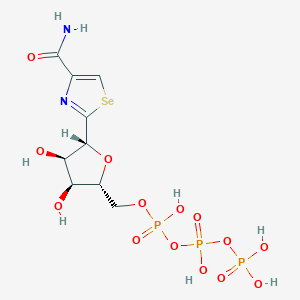

Nicorandil-d4

Descripción general

Descripción

Synthesis Analysis

The synthesis of Nicorandil involves condensing nicotinoyl chloride with 2-nitroxyethylamine in the presence of pyridine, where 2-nitroxyethylamine is prepared from 2-aminoethanol through a three-step process. This method is highlighted as less hazardous and more economical compared to previously reported methods (Patil & Viswanathan, 1999).

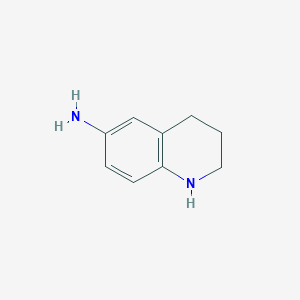

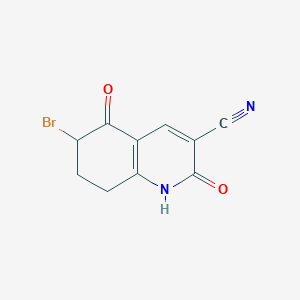

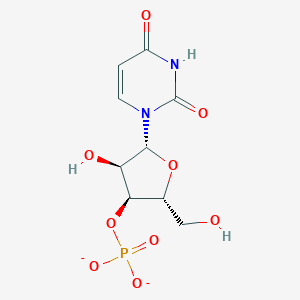

Molecular Structure Analysis

The molecular structure of Nicorandil reflects its dual function as a nitric oxide donor and a potassium channel opener. Studies on the structural basis of Nicorandil’s interaction with ATP-sensitive potassium (K_ATP) channels reveal that its activity is determined by the SUR2 subunits of the channel, which are different in muscle and pancreatic beta-cells, indicating a selective action that avoids interference with hypoglycemic sulfonylureas targeting pancreatic K_ATP channels (Reimann, Ashcroft, & Gribble, 2001).

Chemical Reactions and Properties

Nicorandil’s mechanism involves the nitric oxide–cyclic guanosine monophosphate pathway and mitochondrial ATP-sensitive potassium channels. It protects against stress-induced cell death in dystrophin-deficient cardiomyocytes and preserves cardiac function in ischemia and reperfusion injury by reducing levels of reactive oxygen species and enhancing the expression of select antioxidant genes (Afzal et al., 2016).

Physical Properties Analysis

Research on Nicorandil does not explicitly detail its physical properties in the context of drug development or application. However, its solubility in various solvents, stability under different conditions, and crystalline form can be inferred as critical for its effective delivery and therapeutic action.

Chemical Properties Analysis

Nicorandil exhibits unique chemical properties due to its hybrid structure, combining features of nitrates and potassium channel activators. Its vasodilatory effect is attributed to its action as a potassium channel activator, distinguishing it from classical nitrates. This hybrid nature suggests therapeutic advantages over specific potassium channel activators and classic nitrates, highlighting its innovative approach to angina treatment (Taira, 1989).

Aplicaciones Científicas De Investigación

Cardiovascular Disease Treatment

- Field : Cardiology

- Application : Nicorandil, combined with Dihydropyridine Calcium Channel Blockers (DHP-CCB), is used to treat patients with Coronary Heart Disease (CHD) .

- Method : A multicenter, retrospective, real-world study was conducted. Patients with CHD were divided into two groups: one received a combination of DHP-CCB and Nicorandil, and the other received DHP-CCB alone .

- Results : The combination therapy was associated with a lower risk of major adverse cardiovascular events (MACE) and stroke, but not myocardial infarction or all-cause mortality .

Alleviation of Septic Cardiomyopathy

- Field : Inflammation and Cardiology

- Application : Nicorandil is used to regulate ferroptosis and alleviate septic cardiomyopathy through the TLR4/SLC7A11 signaling pathway .

- Method : Male SD rats were divided into control, Nicorandil, Lipopolysaccharide (LPS), and LPS + Nicorandil groups. The levels of various biomarkers were measured, and the expression of TLR4 and SLC7A11 were measured by qRT-PCR .

- Results : Nicorandil significantly increased left ventricular ejection fraction (LVEF) while reducing LV end-diastolic volume (LVEDV) and LV end-systolic volume (LVESV). It also reduced the levels of LDH, cTnI, and CK-MB, alleviated the pathological changes of myocardial injury, decreased MDA, total iron, and Fe 2+ levels in myocardial tissues, and increased GSH level .

Immediate Action Therapy for Angina Pectoris

- Field : Cardiology

- Application : Nicorandil is used in immediate action therapy for angina pectoris, which sometimes requires a quick-acting drug to maintain a balance between oxygen supply and demand .

- Method : One method for developing immediate action therapy is the use of Nicorandil mouth dissolve tablets .

- Results : The results of this application are not explicitly mentioned in the source, but the goal is to provide quick relief from angina pectoris .

Vasodilation through Nitric Oxide

- Field : Pharmacology

- Application : Nicorandil mediates medium-large vessel vasodilation through nitric oxide .

- Method : Like a typical nitrate, Nicorandil induces vasodilation of arterioles and large coronary arteries by activating potassium channels .

- Results : It is shown to dilate normal and stenotic coronary arteries and reduces both ventricular preload and afterload .

Prevention and Treatment of Chronic Stable Angina Pectoris

- Field : Cardiology

- Application : Nicorandil is indicated for the prevention and treatment of chronic stable angina pectoris and reduction in the risk of acute coronary syndromes .

- Method : Nicorandil is an orally efficacious vasodilatory drug and antianginal agent. It is a dual-action potassium channel opener that relaxes vascular smooth muscle through membrane hyperpolarization via increased transmembrane potassium conductance and increased intracellular concentration of cyclic GMP .

- Results : Nicorandil is shown to dilate normal and stenotic coronary arteries and reduces both ventricular preload and afterload .

Vasodilation through Nitric Oxide

- Field : Pharmacology

- Application : Nicorandil mediates medium-large vessel vasodilation through nitric oxide .

- Method : Like a typical nitrate, Nicorandil induces vasodilation of arterioles and large coronary arteries by activating potassium channels .

- Results : It is shown to dilate normal and stenotic coronary arteries and reduces both ventricular preload and afterload .

Safety And Hazards

Direcciones Futuras

Nicorandil has ongoing benefits and different mechanisms in various diseased conditions . It has been recommended as one of the second-line treatments for chronic stable angina as justified by the European guidelines . Future high-quality, large-scale clinical trials should majorly concern about the long-term clinical effect of Nicorandil .

Propiedades

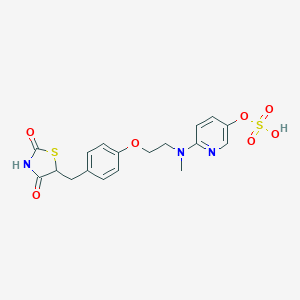

IUPAC Name |

2-[(2,4,5,6-tetradeuteriopyridine-3-carbonyl)amino]ethyl nitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O4/c12-8(7-2-1-3-9-6-7)10-4-5-15-11(13)14/h1-3,6H,4-5H2,(H,10,12)/i1D,2D,3D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBHIOVVIQHSOQN-VTBMLFEUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)NCCO[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(N=C1[2H])[2H])C(=O)NCCO[N+](=O)[O-])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nicorandil-d4 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 6-nitropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B21110.png)